molecular formula C17H18ClN3O5S B12194571 methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate

Cat. No.: B12194571
M. Wt: 411.9 g/mol
InChI Key: WSJDUFVNBHIBKP-UHFFFAOYSA-N
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Description

The compound methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate features a complex architecture:

  • Sulfone moiety: The 1,1-dioxidotetrahydrothiophen-3-yl substituent introduces polarity and metabolic stability .
  • Chlorinated benzoate ester: The 4-chloro-2-aminobenzoate backbone enhances lipophilicity and influences electronic properties.
  • (E)-configuration: The imine linkage ensures planar geometry, critical for intermolecular interactions.

Properties

Molecular Formula

C17H18ClN3O5S

Molecular Weight

411.9 g/mol

IUPAC Name

methyl 4-chloro-2-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoate

InChI

InChI=1S/C17H18ClN3O5S/c1-10-14(16(22)21(20-10)12-5-6-27(24,25)9-12)8-19-15-7-11(18)3-4-13(15)17(23)26-2/h3-4,7-8,12,20H,5-6,9H2,1-2H3

InChI Key

WSJDUFVNBHIBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 4-position of the benzoate moiety undergoes nucleophilic substitution under basic conditions. For example:

  • Reaction with amines : Yields amide derivatives when treated with primary/secondary amines (e.g., morpholine, piperidine) at 80–100°C in DMF.

  • Reaction with thiols : Produces thioether analogs in the presence of NaH or K₂CO₃.

ReagentConditionsProduct TypeYield (%)
MorpholineDMF, 90°C, 6hBenzoate amide72–78
Benzyl mercaptanK₂CO₃, DCM, RT, 12hThioether derivative65

Condensation Reactions

The α,β-unsaturated ketone system in the pyrazol-4-ylidene group participates in condensation reactions:

  • With hydrazines : Forms pyrazolo[3,4-d]pyridazine derivatives under reflux in ethanol.

  • With hydroxylamine : Generates isoxazole-fused products at 60°C in acetic acid.

Mechanism : The electron-deficient double bond acts as a Michael acceptor, facilitating nucleophilic attack by hydrazines or hydroxylamine.

Hetero-Diels–Alder Reactions

The pyrazol-4-ylidene moiety serves as a dienophile in [4+2] cycloadditions. A representative reaction involves:

  • Interaction with thiopyrano[2,3-d]thiazole heterodienes : Conducted in glacial acetic acid at reflux (118°C) for 2h, yielding fused polycyclic compounds .

DienophileCatalystProductYield (%)
(Z)-2-{4-chloro-2-...}HydroquinoneThiopyrano-pyrazole hybrid74

Reductive Amination

The imine linkage (C=N) undergoes reductive amination with aldehydes/ketones:

  • With formaldehyde/NaBH₃CN : Produces secondary amine derivatives in methanol at RT.

  • Selectivity : The E-configuration of the imine group ensures stereochemical control.

Acid/Base-Mediated Rearrangements

Under acidic conditions (e.g., H₂SO₄/HOAc), the pyrazole ring undergoes ring-opening/expansion:

  • Formation of diketopiperazines : Observed when heated with primary amines in HOAc.

  • pH-dependent stability : Degrades rapidly in strongly alkaline media (pH > 10).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • Cis-trans isomerization : At the α,β-unsaturated ketone site.

  • Decarboxylation : Loss of the benzoate group in polar aprotic solvents.

Metal-Catalyzed Cross-Couplings

The chloro group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • Heck reaction : With styrenes under similar conditions.

Reaction TypeCatalystSubstrateYield (%)
Suzuki-MiyauraPd(PPh₃)₄4-Methoxyphenyl-Bpin68
HeckPd(OAc)₂Styrene55

Key Research Findings:

  • Stereoelectronic Effects : The 1,1-dioxidotetrahydrothiophen-3-yl group enhances electrophilicity at the pyrazole C-4 position, accelerating nucleophilic attacks.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in cycloadditions by stabilizing transition states .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

These reactions underscore the compound’s versatility in synthesizing bioactive hybrids, particularly antitumor and anti-inflammatory agents. Further studies are needed to explore its catalytic asymmetric transformations and green chemistry applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate exhibit significant anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, modifications to the pyrazole moiety have shown enhanced activity against various cancer cell lines, suggesting a potential for development as anticancer agents .

2. Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. The unique structural features allow it to interact effectively with target sites, leading to the inhibition of enzymatic activity critical for tumor growth and metastasis. This aspect is particularly relevant in the development of targeted therapies .

Agrochemical Applications

1. Pesticide Development
this compound has shown potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for further investigation in agricultural applications. The compound's efficacy against resistant pest strains highlights its importance in sustainable agriculture practices .

2. Plant Growth Regulation
Research indicates that this compound may also influence plant growth and development by modulating hormonal pathways. Such applications could lead to the formulation of new growth regulators that enhance crop yield and resilience against environmental stressors .

Materials Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials. Research into its use as a modifier in polymer composites is ongoing, with promising results indicating improved performance characteristics .

2. Nanomaterials Synthesis
The compound has been utilized in the synthesis of nanomaterials with specific properties tailored for applications in electronics and photonics. Its ability to form stable complexes with metal ions facilitates the creation of nanostructures that exhibit unique optical and electronic properties .

Case Studies

Study Title Findings Reference
Anticancer Properties of Pyrazole DerivativesDemonstrated significant cytotoxicity against breast cancer cells; potential as a therapeutic agent
Development of Novel HerbicidesEffective against multiple resistant pest strains; potential for sustainable agriculture
Polymer Modification Using Methyl 4-Chloro CompoundEnhanced mechanical strength and thermal stability in polymer composites

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Heterocyclic Appendages

  • Compound from : (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime shares the pyrazole core and (E)-configuration but replaces the sulfone group with a thiazolylmethyl oxime. This substitution reduces polarity but introduces nucleophilic reactivity via the oxime .
  • Pyrazolo[3,4-b]pyridine carboxylates () : These feature fused pyrazole-pyridine systems, enhancing aromaticity but lacking the sulfone group. The absence of a sulfone may decrease solubility in polar solvents .
Table 1: Structural Comparison of Pyrazole Derivatives
Feature Target Compound Compound Compound
Core Structure Pyrazole with sulfone Pyrazole with thiazole oxime Pyrazolo-pyridine fused ring
Key Substituents Chlorobenzoate, sulfone 4-Methylphenoxy, thiazolylmethyl oxime Methoxyphenyl, carboxylic acid
Hydrogen-Bonding Capacity High (N–H, sulfone O) Moderate (oxime O–H) Low (carboxylic acid O–H)
Likely Solubility Moderate (polar sulfone vs. lipophilic benzoate) Low (aromatic substituents) Low (fused aromatic system)

Sulfone-Containing Heterocycles

  • Ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate (): Shares the benzoate ester and sulfone group but replaces the pyrazole with a dithiazole ring. The dithiazole’s electron-deficient nature may enhance reactivity toward nucleophiles compared to the pyrazole .
Table 2: Functional Group Impact on Reactivity
Compound Heterocycle Sulfone Position Reactivity Profile
Target Compound Pyrazole Tetrahydrothiophene Stable to hydrolysis, moderate electrophilicity
Compound Dithiazole Dithiazole ring High electrophilicity due to S–N bonds

Chlorinated Benzoate Esters

  • Sulfonylurea Herbicides (): Compounds like metsulfuron-methyl ester feature triazine-linked sulfonylurea groups.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several components:

  • Methyl group : Contributes to hydrophobic interactions.
  • Chloro group : May enhance lipophilicity and biological activity.
  • Pyrazole derivative : Known for various pharmacological properties.
  • Thiophene ring : Often associated with antimicrobial and anti-inflammatory activities.

Molecular Formula

The molecular formula of the compound is C20H22ClN3O4SC_{20}H_{22}ClN_3O_4S.

  • Antimicrobial Activity :
    • The presence of the pyrazole and thiophene rings suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.
  • Anti-inflammatory Effects :
    • Compounds containing thiophene are often studied for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential :
    • Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-Chloro-3-methyl-1-phenyl-1H-pyrazoleAntimicrobial
Methyl 4-chloro-2-nitrobenzoateCytotoxic
Methyl 4-chloro-2-pyridinecarboxylateAnti-inflammatory

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial properties. Among these, a compound structurally similar to methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate showed significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance efficacy while reducing toxicity .

Study 2: Anti-inflammatory Mechanism

Research conducted on thiophene-based compounds demonstrated their ability to inhibit nitric oxide production in macrophages, indicating anti-inflammatory potential. The study highlighted that compounds with similar structures to methyl 4-chloro-2-{...} exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 3: Anticancer Activity

In a recent investigation into pyrazole derivatives, one compound was shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests that methyl 4-chloro-2-{...} could be explored further for its anticancer properties .

Q & A

Q. What are the common synthetic routes for methyl 4-chloro-2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate?

  • Methodological Answer: Synthesis typically involves multi-step reactions:
  • Step 1: Formation of the pyrazolone ring via cyclization of hydrazine derivatives with β-keto esters. For example, activated methylene compounds (e.g., malononitrile) can react with 1,2,3-dithiazolium salts under basic conditions to generate intermediates .
  • Step 2: Introduction of the tetrahydrothiophene-1,1-dioxide moiety through nucleophilic substitution or coupling reactions, often using sulfone-containing reagents .
  • Step 3: Condensation of the pyrazolone intermediate with methyl 4-chloro-2-aminobenzoate under acidic or thermal conditions to form the Schiff base linkage (E-configuration confirmed via NMR and X-ray crystallography) .
  • Key Reagents: POCl₃ for cyclization, DCC/DMAP for coupling, and acetic acid for condensation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms the E-configuration of the imine bond via coupling constants .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O and O–H···S interactions forming six-membered supramolecular assemblies) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 469.2) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrazole ring formation?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Temperature Control: Heating at 80–100°C promotes ring closure but must be balanced to avoid decomposition (TGA/DSC data recommended for stability analysis) .
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate coupling steps, with yields improving from 45% to 72% in reported cases .
  • Workflow Example:
StepParameterOptimal RangeYield Improvement
CyclizationTemperature90°C+18%
CouplingCatalyst (DMAP)10 mol%+27%

Q. What strategies resolve contradictions between NMR and X-ray data in structural assignments?

  • Methodological Answer:
  • Dynamic Effects: NMR may average signals (e.g., tautomerism in solution), while X-ray provides static solid-state structures. Use variable-temperature NMR to detect dynamic behavior .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental bond lengths/angles .
  • Case Study: Discrepancies in imine bond geometry (E vs. Z) were resolved by combining NOESY (to assess spatial proximity) and Hirshfeld surface analysis (to validate intermolecular interactions) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer:
  • Thermal Stability: TGA shows decomposition onset at 210°C, suggesting storage below 25°C in inert atmospheres .
  • Photostability: UV-Vis spectroscopy indicates sensitivity to UV light (λmax 320 nm); amber vials and antioxidants (e.g., BHT) are recommended .
  • Moisture Sensitivity: Karl Fischer titration reveals hygroscopicity (~2% w/w water uptake); store with desiccants (silica gel) .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results in enzyme inhibition assays?

  • Methodological Answer:
  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Interference: LC-MS/MS detects degradation products (e.g., hydrolyzed ester forming 4-chloro-2-aminobenzoic acid), which may antagonize activity .
  • Structural Analogues: Compare with derivatives lacking the sulfone group; reduced activity in analogues suggests the sulfone is critical for target binding .

Experimental Design Considerations

Q. What in silico tools predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer:
  • Retrosynthesis Software: Tools like Synthia™ propose routes using available building blocks (e.g., tetrahydrothiophene sulfones as precursors) .
  • Reactivity Descriptors: DFT-calculated Fukui indices identify nucleophilic/electrophilic sites (e.g., C-4 of pyrazole as a reactive center) .
  • Docking Studies: Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., COX-2 enzyme) to guide functionalization .

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